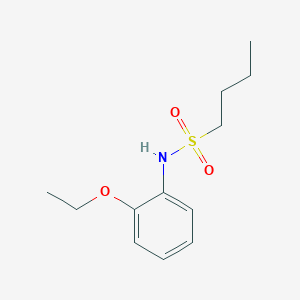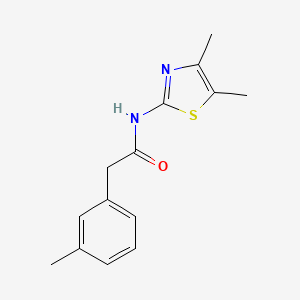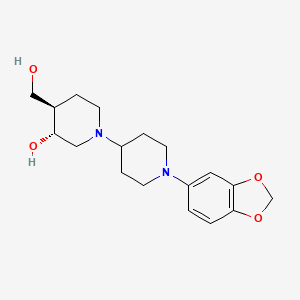
N-(2-ethoxyphenyl)-1-butanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-1-butanesulfonamide, also known as Ebselen, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Ebselen belongs to the class of organoselenium compounds and is known for its potent antioxidant and anti-inflammatory properties.
作用機序
N-(2-ethoxyphenyl)-1-butanesulfonamide exerts its therapeutic effects by modulating various cellular pathways. It acts as a potent antioxidant by scavenging free radicals and reactive oxygen species. N-(2-ethoxyphenyl)-1-butanesulfonamide also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been shown to modulate various signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-butanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. N-(2-ethoxyphenyl)-1-butanesulfonamide has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-1-butanesulfonamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the cell membrane and exert its effects. N-(2-ethoxyphenyl)-1-butanesulfonamide is also stable and can be easily synthesized in large quantities. However, N-(2-ethoxyphenyl)-1-butanesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. N-(2-ethoxyphenyl)-1-butanesulfonamide also has a narrow therapeutic window, which may limit its use in clinical settings.
将来の方向性
N-(2-ethoxyphenyl)-1-butanesulfonamide has several potential future directions for research. It has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been studied for its potential use in the treatment of COVID-19. Future research could focus on developing N-(2-ethoxyphenyl)-1-butanesulfonamide derivatives with improved pharmacokinetic properties and therapeutic efficacy. N-(2-ethoxyphenyl)-1-butanesulfonamide could also be studied in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-1-butanesulfonamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has potent antioxidant and anti-inflammatory properties and has been shown to have potential therapeutic applications in various diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has several advantages for lab experiments, but also has some limitations. Future research could focus on developing N-(2-ethoxyphenyl)-1-butanesulfonamide derivatives with improved pharmacokinetic properties and therapeutic efficacy.
合成法
N-(2-ethoxyphenyl)-1-butanesulfonamide can be synthesized by reacting 2-ethoxyphenylamine with 1-chlorobutane and sodium sulfite. The reaction is carried out in the presence of a catalyst such as copper (I) iodide. The resulting product is then purified by recrystallization from ethanol. This method yields N-(2-ethoxyphenyl)-1-butanesulfonamide with high purity and yield.
科学的研究の応用
N-(2-ethoxyphenyl)-1-butanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been studied for its potential use in the treatment of COVID-19.
特性
IUPAC Name |
N-(2-ethoxyphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-3-5-10-17(14,15)13-11-8-6-7-9-12(11)16-4-2/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHJAMJXOVFLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1-azepanylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5488701.png)

![ethyl 5-(4-bromophenyl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5488713.png)
![5-ethyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B5488721.png)
![5-chloro-N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5488723.png)
![1-(4-fluorophenyl)-4-[2-(propylthio)benzoyl]piperazine](/img/structure/B5488729.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-methylbenzamide](/img/structure/B5488738.png)
![N-(2-chlorophenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B5488742.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5488746.png)

![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5488770.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5488788.png)
![4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5488794.png)
![4-bromo-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5488801.png)